molecular formula C16H12FN3S B2530766 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine CAS No. 893986-27-1

3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine

Cat. No. B2530766
CAS RN: 893986-27-1
M. Wt: 297.35
InChI Key: WNJACJSFKCNTTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multiple steps starting from different precursors. For instance, one study describes the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, achieving a moderate total yield of 51.5% . Another study reports the synthesis of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, indicating the versatility of the pyridazine ring in accommodating various substituents .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a pyridazin-3(2H)-one derivative shows that the substituent rings are inclined at different angles to the central pyridazine ring, which can affect the molecule's interactions and stability .

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions, depending on their substituents. The fluorophenyl group, for instance, can participate in reactions that utilize its electron-withdrawing properties. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and functionalization of related pyridazine derivatives, which can give insights into potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a fluorophenyl group can impart certain herbicidal activities, as seen in some compounds that exhibit high herbicidal activity due to the presence of an electron-withdrawing group at the para-position on the benzene ring . Additionally, the crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and pi-stacking, which can affect the compound's solubility, melting point, and other physical properties .

Scientific Research Applications

Potential Inhibitors and Anticancer Activity

  • Inhibitor Development : Research has shown that pyridine derivatives, including compounds structurally related to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have been evaluated for their potential as inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase), demonstrating increased sensitivity to apoptosis in cell models. These findings are significant, as NAMPT plays a crucial role in cancer and metabolic disorders (Venkateshan et al., 2019).
  • Anticancer Properties : Novel fluoro-substituted compounds, structurally akin to this compound, have demonstrated anticancer activity against lung cancer cell lines at low concentrations. This research highlights the therapeutic potential of such compounds in treating lung cancer, offering a promising avenue for future drug development (Hammam et al., 2005).

Herbicidal Activities

  • Herbicidal Applications : Investigations into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a core structural motif with this compound, have identified compounds with significant bleaching and herbicidal activities. These derivatives exhibit high efficacy against dicotyledonous plants, comparable to commercial bleaching herbicides, underscoring their potential use in agricultural pest management (Xu et al., 2008).

properties

IUPAC Name

3-(4-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJACJSFKCNTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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